molecular formula C17H14O6 B192640 Velutin CAS No. 25739-41-7

Velutin

Cat. No.: B192640
CAS No.: 25739-41-7
M. Wt: 314.29 g/mol
InChI Key: ROCUOVBWAWAQFD-UHFFFAOYSA-N
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Description

Velutin is a flavone, a type of flavonoid, which is a class of natural compounds widely distributed in the plant kingdom. It is isolated from sources such as Xylosma velutina and açaí fruit. This compound has various biological activities, including skin whitening (anti-melanogenic) effects, as well as potential anti-inflammatory, anti-allergic, antioxidant, and antimicrobial activities .

Scientific Research Applications

Velutin has been extensively studied for its scientific research applications. It has shown promising results in inhibiting melanin biosynthesis, making it a potential candidate for skin whitening products. Additionally, this compound exhibits anti-inflammatory properties by reducing the production of proinflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-6 through the inhibition of NF-κB activation and MAPK pathway .

Safety and Hazards

Safety data sheets suggest that velutin should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and evacuate personnel to safe areas in case of accidental release .

Future Directions

Velutin has shown promising results in inhibiting melanin biosynthesis with little toxicity . Future research could focus on further exploring its potential in the development of natural-derived functional materials to regulate melanin synthesis .

Biochemical Analysis

Biochemical Properties

Velutin interacts with various enzymes and proteins in biochemical reactions . The structure of this compound, particularly the substitution of functional groups at C5, C7, C3′, and C4′ of the flavone backbone, affects its biological activities related to melanin synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It inhibits melanin synthesis and has antioxidant activity . This compound influences cell function by inhibiting tyrosinase activity, an essential enzyme in melanin synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits tyrosinase activity, which leads to a decrease in melanin synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that this compound inhibits both early melanocyte development and melanin synthesis more efficiently in zebrafish embryos in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain doses, this compound has been shown to inhibit melanin synthesis without significant toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathway of melanin synthesis . It interacts with the enzyme tyrosinase, leading to a decrease in melanin production .

Preparation Methods

Velutin can be obtained through microwave-assisted hydrolysis of glycoside extracts from plants like Korean mistletoe. The process involves subjecting the glycoside extract to microwave irradiation in acidic conditions, which results in the formation of aglycone flavonoid extract. This extract is then subjected to silica gel column chromatography using gradient dichloromethane-methanol to isolate this compound .

Chemical Reactions Analysis

Velutin undergoes various chemical reactions, including oxidation, reduction, and substitution. The substitution of functional groups at positions C5, C7, C3′, and C4′ of the flavone backbone with hydrogen, hydroxyl, and methoxy functionalities affects its biological activities. For example, the coexistence of hydroxyl and methoxy at the C5 and C7 positions is essential for inhibiting tyrosinase activity, while 1,2-diol compounds substituted at C3′ and C4′ induce apoptosis of melanoma cells .

Comparison with Similar Compounds

Velutin is unique among flavones due to its potent anti-inflammatory and anti-melanogenic activities. Similar compounds include luteolin, apigenin, and chrysoeriol, which are also flavones with anti-inflammatory properties. this compound exhibits greater potency in reducing the production of proinflammatory cytokines and inhibiting melanin biosynthesis compared to these compounds .

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCUOVBWAWAQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180421
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25739-41-7
Record name Velutin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25739-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Velutin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025739417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5-hydroxy-2-(4-hydroxy-3-methyoxyphenyl)-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT1Q4E0I0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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